Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride
Overview
Description
Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been found to be potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme that metabolizes cholesterol .
Synthesis Analysis
The synthesis of similar compounds, such as 2-piperidinone derivatives, has been achieved through various intra- and intermolecular reactions . A common method for the synthesis of piperidones involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .Molecular Structure Analysis
The molecular structure of Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride consists of a pyridine ring attached to a piperidine ring via a methylene bridge . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as 2-piperidinone derivatives, have been extensively studied. These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride are not explicitly mentioned in the search results .Scientific Research Applications
Structural Studies
Pyridine and its derivatives, including compounds like piperidine hydrochloride, have been analyzed for their molecular and crystal structures. For instance, hexahydro pyridine (piperidine) hydrochloride has been examined using X-ray data to determine its crystal structure, revealing a chair conformation and specific dihedral angles within its molecular structure (Dattagupta & Saha, 1975).
Coordination Chemistry
Pyridine derivatives play a crucial role in coordination chemistry. Studies show that pyridine-2,4,6-tricarboxylic acid reacts with various metal salts under different conditions, forming coordination polymers with diverse dimensionalities and structures. This highlights the potential of pyridine derivatives in the development of complex metal-organic frameworks (Das et al., 2009).
Insecticidal Applications
Pyridine derivatives have been explored for their insecticidal properties. For example, some pyridine derivatives exhibit significant aphidicidal activities, indicating their potential use in agricultural pest control (Bakhite et al., 2014).
Synthesis of Pharmaceutical Intermediates
Pyridine derivatives are essential in synthesizing pharmaceutical intermediates. The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, demonstrates the role of pyridine derivatives in drug development (Li, 2012).
Antiviral and Cytotoxic Agents
Some pyridine derivatives have been synthesized and evaluated for their antiviral and cytotoxic properties, indicating their potential in medical applications such as cancer therapy and viral infection treatments (El-Subbagh et al., 2000).
Alkaloid Chemistry
Pyridine and piperidine alkaloids, derived from plants, insects, and marine animals, have diverse applications in nature and pharmacology. They are used in rheumatism treatment and show glycosidase inhibitory activity, which is significant for medical research (Plunkett & Sainsbury, 1991).
Safety And Hazards
Future Directions
Piperidine derivatives, including Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-(piperidin-1-ylmethyl)pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;;/h2-3,6-7H,1,4-5,8-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDFMTHQQRVJIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199720 | |
Record name | Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride | |
CAS RN |
51794-18-4 | |
Record name | Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051794184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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